Strontium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

401 G/L OF WATER @ 0 °C; 1 KG/L WATER @ 90 °C

Slightly sol in alcohol or acetone.

0.012 g/100 ml absolute alcohol

Synonyms

Canonical SMILES

Medicine and Dentistry

Strontium nitrate is used in the field of medicine and dentistry . Strontium-based nanoparticles have gained interest due to their similar properties with calcium . They are used in bone regeneration and growth stimulation . Strontium nanoparticles can control the insulin release and thus regulate the pathophysiology of diabetes .

Drug Delivery

Strontium nitrate is used in targeted drug delivery . Strontium nanoparticles can elicit a prolonged immune response, thus acting as a good immunotherapeutic agent .

Environmental Sciences

Strontium nitrate is used in environmental sciences . Strontium-conjugated nanomaterials exhibit the antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater .

Agriculture

Strontium nitrate is used in agriculture . Strontium nanoparticles are used to enhance the efficacy of fertilizers and to control pests with minimal dose .

Gas Sensing

Strontium nitrate is used in gas sensing . Strontium nanoparticles are used as gas sensors to sense several toxic gases .

Fireworks and Road Flares

Strontium nitrate is used to produce a rich red flame in fireworks and road flares . The oxidizing properties of this salt are advantageous in such applications .

Skin Care

Strontium nitrate can aid in eliminating and lessening skin irritations . When mixed with glycolic acid, strontium nitrate reduces the sensation of skin irritation significantly better than using glycolic acid alone .

Electrophysiology

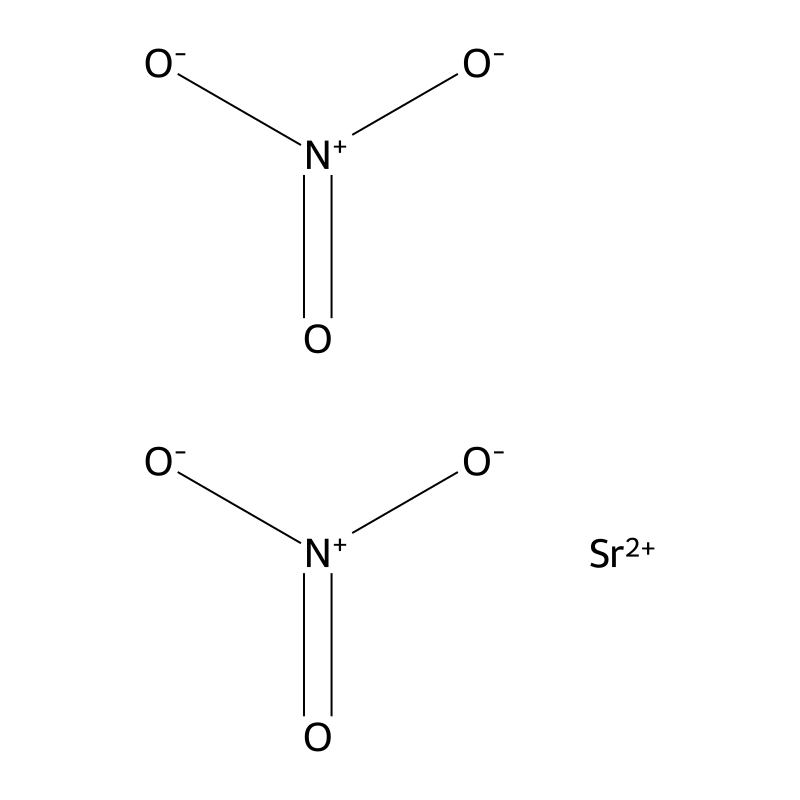

Strontium nitrate is used in electrophysiology experiments . As a divalent ion with an ionic radius similar to that of Ca2+ (1.13 Å and 0.99 Å respectively), Sr2+ ions resembles calcium’s ability to traverse calcium-selective ion channels and trigger neurotransmitter release from nerve endings .

Glassmaking

Strontium nitrate is used in glassmaking . The growth in end-use industries, such as pyrotechnics, electronics, and specialty glasses, is driving the strontium nitrate market .

Electronics

Strontium nitrate is used in electronics . The growth in end-use industries, such as pyrotechnics, electronics, and specialty glasses, is driving the strontium nitrate market .

Coatings

Strontium nitrate is used in coatings . The growth in end-use industries, such as pyrotechnics, electronics, and specialty glasses, is driving the strontium nitrate market .

Water Treatment

Strontium nitrate is used in water treatment . The growth in end-use industries, such as pyrotechnics, electronics, and specialty glasses, is driving the strontium nitrate market .

Pigment in Signal Lights and Railroad Flares

Strontium nitrate is used as a pigment in signal lights and railroad flares . The red color produced by strontium is particularly useful in these applications .

Reducing Skin Irritations

Strontium nitrate can help with reducing skin irritations . It is particularly effective when mixed with glycolic acid .

Electrophysiology Experiments

Strontium nitrate is used in electrophysiology experiments . As a divalent ion with an ionic radius similar to that of Ca2+ (1.13 Å and 0.99 Å respectively), Sr2+ ions resemble calcium’s ability to traverse calcium-selective ion channels and trigger neurotransmitter release from nerve endings .

Separation from Calcium

Strontium nitrate is weakly soluble in ethanol and even less so in a mixture of ethanol and diethyl ether . This property is used to separate strontium from calcium .

Component of Pyrotechnic Compounds

Strontium nitrate is widely used as a component of pyrotechnic compounds for signals, lighting, and incendiary rockets .

Strontium nitrate is an inorganic compound with the chemical formula . It consists of strontium, nitrogen, and oxygen, and appears as a white crystalline solid that is odorless. The compound is highly soluble in water, making it useful in various applications. With a molar mass of 211.63 g/mol, strontium nitrate exhibits a melting point of 570°C and a boiling point of 645°C .

Strontium nitrate is classified as an oxidizer and can react vigorously with flammable materials. It is also moderately toxic if ingested or inhaled []. Here are some key safety points:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling strontium nitrate.

- Work in a well-ventilated area to avoid inhalation.

- Store the compound in a cool, dry place away from flammable materials and heat sources.

- Properly dispose of waste according to local regulations.

- Reaction with Sodium Sulfate:This reaction produces strontium sulfate as a precipitate and sodium nitrate in solution .

- Reaction with Ammonium Sulfate:Again, strontium sulfate precipitates while ammonium nitrate remains in solution .

- Thermal Decomposition:

Upon heating, strontium nitrate decomposes to form strontium oxide, nitrogen dioxide, and oxygen:This reaction releases toxic nitrogen oxides and can be explosive if exposed to prolonged heat .

Strontium ions exhibit biological activity similar to calcium ions due to their comparable ionic radii. Strontium can traverse calcium-selective ion channels, influencing neurotransmitter release from nerve endings. This property makes strontium nitrate valuable in electrophysiological experiments and has implications for its potential therapeutic uses . Moreover, when combined with glycolic acid, strontium nitrate has been shown to reduce skin irritation more effectively than glycolic acid alone .

Strontium nitrate has diverse applications across various fields:

- Pyrotechnics: It is widely used as an oxidizer and red colorant in fireworks and flares .

- Electronics: Employed in the production of cathode ray tubes and other electronic components .

- Corrosion Inhibition: Acts as a corrosion inhibitor in various industrial processes .

- Medical Uses: Investigated for its potential to alleviate skin irritations and its role in bone health due to its similarity to calcium .

- Synthesis of Nanoparticles: Used as a precursor for producing strontium ferrite nanoparticles and phosphors for light-emitting diodes .

Research on the interactions of strontium nitrate with biological systems indicates its ability to influence calcium metabolism and neuronal activity. Its similarity to calcium allows it to engage with biological pathways typically reserved for calcium ions. Studies have shown that it can enhance neurotransmitter release when introduced into neuronal cultures, suggesting potential applications in neuroscience research .

Strontium nitrate is often compared with other metal nitrates due to its unique properties and applications. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Calcium Nitrate | Commonly used as a fertilizer; less soluble than strontium nitrate. | |

| Barium Nitrate | Used in pyrotechnics; more toxic than strontium nitrate. | |

| Magnesium Nitrate | Soluble in water; used in fertilizers but less commonly in pyrotechnics. | |

| Potassium Nitrate | Known as saltpeter; widely used in fertilizers and food preservation. |

Uniqueness of Strontium Nitrate: Strontium nitrate's primary distinction lies in its specific application as a red colorant in pyrotechnics, which is not shared by all nitrates. Additionally, its biological activity related to calcium metabolism sets it apart from other metal nitrates that do not exhibit such properties .

Physical Description

NKRA; Dry Powder

White solid; [Merck Index] White odorless crystalline solid; [MSDSonline]

Color/Form

Colorless cubic crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

645 °C

Heavy Atom Count

Density

2.99 g/cu-cm

Decomposition

Melting Point

570 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 85 of 312 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 227 of 312 companies with hazard statement code(s):;

H271 (48.9%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (50.66%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (22.03%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (24.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (64.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (24.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (22.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Oxidizer;Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

ORALLY ADMIN STRONTIUM NITRATE ACCUMULATED IN SKELETON OF RATS IN PROPORTION TO DOSE, AS DETERMINED IN 4- & 8-WK FEEDING TESTS. SKELETAL STORAGE AVERAGED 2.7% OF DOSE, & THE PERCENTAGE WAS UNINFLUENCED BY SEX OR AGE OR BY LEVEL FED FROM 30-1030 PPM STRONTIUM NITRATE. YOUNG (6-WK) RATS HAD 7.7 PPM STRONTIUM IN BONE ASH BEFORE ADMIN OF STRONTIUM; ADULTS HAD 11.8 PPM. THE BONE RETENTION FACTOR ... (NUMBER OF SR ATOMS/1000 CALCIUM ATOMS DIVIDED BY THE SAME RATIO FOR THE DIET), AVERAGED 0.20, INDICATING A PREFERENTIAL RETENTION OF CALCIUM TO THAT OF STRONTIUM.

STEP-SCAN SCINTIMETRY OF THE SACROILIAC JOINTS AND SPINE WAS PERFORMED IN PATIENTS WITH ESTABLISHED OR SUSPECTED ANKYLOSING SPONDYLITIS 2 WEEKS AFTER INJECTION OF 100 MICROCURIES OF RADIOACTIVE STRONTIUM NITRATE (85). STRONTIUM UPTAKE OF (85) STRONTIUM WAS HIGH IN CASES WITH EARLY ROENTGENOGRAPHIC CHANGES OF THE SACROILIAC JOINTS AND MINIMAL SPINAL INVOLVEMENT.

Metabolism Metabolites

Intake of some amount of nitrates and nitrites is a normal part of the nitrogen cycle in humans. In vivo conversion of nitrates to nitrites can occur in the gastrointestional tract under the right conditions, significantly enhancing nitrates' toxic potency. The major metabolic pathway for nitrate is conversion to nitrite, and then to ammonia. Nitrites, nitrates, and their metabolites are excreted in the urine. (L1137)

Associated Chemicals

Wikipedia

Flibanserin

Methods of Manufacturing

A concentrated solution of strontium chloride is treated with a solution of sodium nitrate.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Explosives Manufacturing

Nitric acid, strontium salt (2:1): ACTIVE